molecular formula C10H16F2N4O2 B11730381 tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate

tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate

Cat. No.: B11730381
M. Wt: 262.26 g/mol
InChI Key: LPMODUGEGWZDOX-UHFFFAOYSA-N
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Description

tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate: is a chemical compound with significant potential in various fields of scientific research It is characterized by the presence of a tert-butyl group, an amino group, and a difluoroethyl group attached to a pyrazole ring

Preparation Methods

The synthesis of tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the tert-butyl and difluoroethyl groups. One common synthetic route involves the reaction of 4-amino-1H-pyrazole with tert-butyl chloroformate and 2,2-difluoroethylamine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .

Chemical Reactions Analysis

tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the difluoroethyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound for drug discovery and development .

Comparison with Similar Compounds

tert-butyl [4-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate can be compared with similar compounds such as:

Properties

Molecular Formula

C10H16F2N4O2

Molecular Weight

262.26 g/mol

IUPAC Name

tert-butyl N-[4-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate

InChI

InChI=1S/C10H16F2N4O2/c1-10(2,3)18-9(17)15-8-6(13)4-14-16(8)5-7(11)12/h4,7H,5,13H2,1-3H3,(H,15,17)

InChI Key

LPMODUGEGWZDOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NN1CC(F)F)N

Origin of Product

United States

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